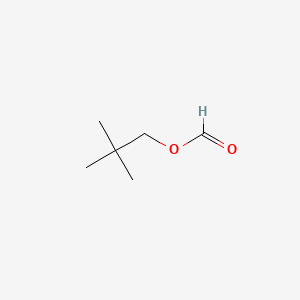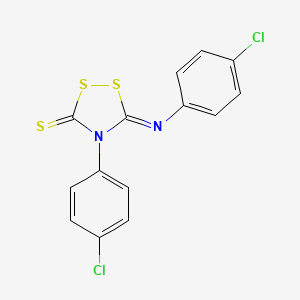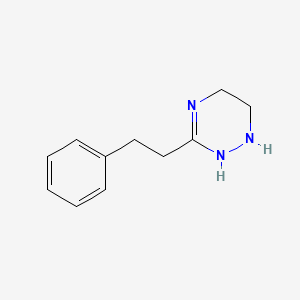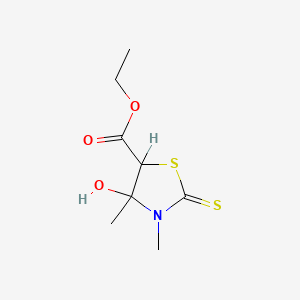
3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester typically involves the reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas in acetonitrile at room temperature. This one-pot synthesis method affords various derivatives in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles are often employed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve mild temperatures and solvents such as acetonitrile or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazolidine derivatives with different functional groups .
科学研究应用
3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities, making it a valuable scaffold for drug development.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound’s diverse biological activities make it a useful tool for studying various biochemical pathways and mechanisms.
Industrial Applications: Its unique chemical properties enable its use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The presence of the thiazolidine ring and the thioxo group allows the compound to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to 3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester include:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazolidine-2-thione: Exhibits antimicrobial and anticancer activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxy and thioxo groups enhances its potential for diverse applications in medicinal chemistry and organic synthesis .
属性
CAS 编号 |
23509-63-9 |
|---|---|
分子式 |
C8H13NO3S2 |
分子量 |
235.3 g/mol |
IUPAC 名称 |
ethyl 4-hydroxy-3,4-dimethyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate |
InChI |
InChI=1S/C8H13NO3S2/c1-4-12-6(10)5-8(2,11)9(3)7(13)14-5/h5,11H,4H2,1-3H3 |
InChI 键 |
DOJFITTUVHSVNO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(N(C(=S)S1)C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


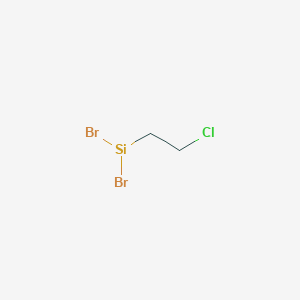

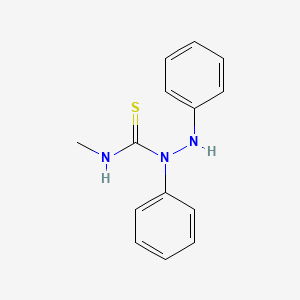
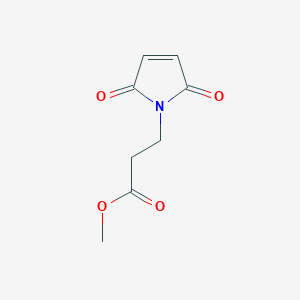
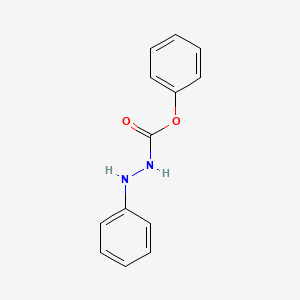


![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
